molecular formula C19H23NO B457294 4-tert-butyl-N-(3-ethylphenyl)benzamide

4-tert-butyl-N-(3-ethylphenyl)benzamide

Cat. No.: B457294
M. Wt: 281.4g/mol
InChI Key: FTIMUHLCZPDZMH-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(3-ethylphenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl moiety and a 3-ethylphenyl substituent on the amide nitrogen. For instance, analogs like AES-350 (4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide) demonstrate HDAC isoform selectivity and efficacy in acute myeloid leukemia (AML) models . The tert-butyl group likely enhances lipophilicity, improving membrane permeability and bioavailability, as observed in compound 51 (AES-350) compared to SAHA .

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4g/mol

IUPAC Name

4-tert-butyl-N-(3-ethylphenyl)benzamide

InChI

InChI=1S/C19H23NO/c1-5-14-7-6-8-17(13-14)20-18(21)15-9-11-16(12-10-15)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21)

InChI Key

FTIMUHLCZPDZMH-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HDAC Inhibitors

  • AES-350 (Compound 51) :
    • Structure : 4-tert-Butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide.
    • Key Features : Hydroxycarbamoyl group critical for HDAC inhibition.
    • Bioactivity : 10-fold greater cytotoxicity in MV4-11 AML cells vs. SAHA, improved oral bioavailability, and apoptosis induction via HDAC inhibition .
    • Comparison : The absence of a hydroxamic acid moiety in 4-tert-butyl-N-(3-ethylphenyl)benzamide may reduce HDAC inhibitory activity, highlighting the importance of the hydroxycarbamoyl group in AES-350 for target engagement.

Antifungal Benzamide Derivatives (Quinoline-Based)

  • Compound 1 (): 4-tert-Butyl-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)benzamide. Structure: Quinoline core with 4-ethylpiperazine and tert-butyl benzamide. Bioactivity: Exhibits fungicidal activity against Candida albicans biofilms (BEC₅₀ = 8.6 µM) . Comparison: The quinoline scaffold and piperazine substituent enhance antifungal potency compared to simpler benzamides like the target compound.

Kinase Inhibitors

  • PRIMO Model Compound (): 4-tert-Butyl-N-(3-{8-[4-(4-methyl-piperazine-1-carbonyl)-phenylamino]-imidazo[1,2-a]pyrazin-6-yl}-phenyl)-benzamide. Structure: Imidazopyrazine core with tert-butyl benzamide. Bioactivity: Binds kinase catalytic domains (PDB ID: 4ot5), suggesting utility in cancer therapy . Comparison: The extended aromatic system in this compound enables stronger kinase interactions, whereas this compound’s simpler structure may limit such activity.

Miscellaneous Benzamide Derivatives

  • Rip-B () : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide.
    • Structure : Dimethoxyphenethyl group on benzamide.
    • Physical Properties : Melting point = 90°C, synthesized via benzoyl chloride and amine reaction .
    • Comparison : Polar methoxy groups in Rip-B may reduce lipophilicity vs. the tert-butyl group in the target compound.

Structural and Functional Analysis Table

Compound Name Key Structural Features Bioactivity/Application Reference
This compound tert-butyl (para), 3-ethylphenyl amide Hypothesized HDAC/kinase inhibition N/A
AES-350 (Compound 51) Hydroxycarbamoyl group HDAC inhibition, AML therapy
Compound 1 () Quinoline + 4-ethylpiperazine Antifungal (Candida biofilms)
Rip-B 3,4-Dimethoxyphenethyl group Synthetic intermediate
PRIMO Kinase Inhibitor Imidazopyrazine + tert-butyl benzamide Kinase inhibition (cancer)

Key Findings and Implications

Bioactivity Dependence : The hydroxycarbamoyl group in AES-350 is critical for HDAC inhibition, a feature absent in this compound, suggesting divergent therapeutic applications .

Antifungal Potency: Quinoline-based benzamides (e.g., Compound 1) demonstrate superior biofilm inhibition vs. simpler analogs, emphasizing the role of heterocyclic cores .

Lipophilicity vs. Solubility : The tert-butyl group enhances membrane permeability but may reduce aqueous solubility, necessitating structural optimization for drug development.

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